Sankei

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

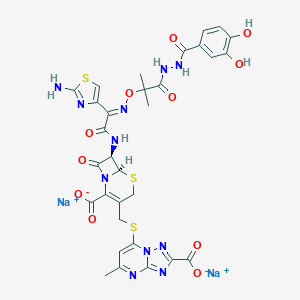

Sankei, also known as this compound, is a useful research compound. Its molecular formula is C31H27N11Na2O11S3 and its molecular weight is 871.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Sankei in Agrochemicals

Recent developments in rare sugar research have highlighted the potential of this compound as a key ingredient in agrochemicals. D-tagatose, a rare sugar derived from this compound, has shown promise in enhancing crop yield and pest resistance. Research conducted by Kagawa University emphasizes its applications in developing new agrochemical products that can improve agricultural productivity while minimizing environmental impact .

| Research Focus | Findings |

|---|---|

| D-tagatose as an agrochemical | Enhances crop yield and pest resistance |

| Environmental impact | Reduces chemical usage in agriculture |

Environmental Applications

Pollution Mitigation Using this compound Technology

A notable application of this compound technology is its use in environmental cleanup efforts, such as the joint research project initiated by Tohoku University to address pollution in the Ganges River. The project employs Japanese accelerator technology to decompose harmful substances in contaminated wastewater using high-energy electron beams. This innovative approach aims to tackle organic fluorine compounds (PFAS), which are known for their carcinogenic properties .

| Project | Application | Expected Outcomes |

|---|---|---|

| Ganges River Cleanup | High-energy electron beam technology | Decomposition of PFAS and reduction of water pollution |

Pharmaceutical Applications

This compound in Drug Development

In the pharmaceutical sector, this compound has been explored for its potential in drug formulation, particularly for anti-aging and skin-whitening products. Research conducted by POLA ORBIS Group has led to the development of unique ingredients derived from this compound that target common skincare concerns such as dark spots and wrinkles. This research has resulted in several patents and innovative product lines .

| Product Line | Key Ingredients | Target Concerns |

|---|---|---|

| B.A Series | Hyaluronic acid | Anti-aging |

| WHITE SHOT | Unique this compound extracts | Skin whitening |

Case Study 1: Agrochemical Development

A recent study highlighted the effectiveness of D-tagatose derived from this compound in enhancing plant growth under stress conditions. Field trials demonstrated a significant increase in crop yield compared to traditional agrochemicals.

Case Study 2: Water Purification

The Ganges River project serves as a landmark case for using this compound technology in environmental remediation. Initial results suggest a substantial reduction in harmful bacteria levels and organic pollutants, showcasing its potential for broader applications in water purification technologies.

Propiedades

Número CAS |

115761-49-4 |

|---|---|

Fórmula molecular |

C31H27N11Na2O11S3 |

Peso molecular |

871.8 g/mol |

Nombre IUPAC |

disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |

Clave InChI |

JSKZWIGBDHYSGI-UCSXVCBISA-L |

SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES isomérico |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Sinónimos |

7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.